Degrader vs. Parent Inhibitor: Potency and Mechanism
JH-XI-10-02 achieves partial degradation of CDK8 in Jurkat cells with an IC50 of 159 nM, a value that reflects the combined efficiency of target engagement, ternary complex formation, and subsequent proteasomal degradation [1]. Its parent CDK8 inhibitor warhead, JH-VIII-49, is a potent and highly selective ATP-competitive CDK8 inhibitor with an IC50 of 16 nM in biochemical kinase assays [2]. The approximately 10-fold reduction in apparent potency reflects the additional kinetic and thermodynamic requirements of the PROTAC degradation cascade. Critically, JH-VIII-49 retains only inhibition activity and cannot eliminate CDK8 protein, whereas JH-XI-10-02 mediates proteasome-dependent degradation verified by mRNA-level independence and rescue with proteasome inhibition [1]. The warhead portion of JH-XI-10-02 is almost identical to JH-VIII-49 [3].
| Evidence Dimension | CDK8 modulation potency and mechanism |
|---|---|
| Target Compound Data | DC50/IC50 for CDK8 degradation = 159 nM (Jurkat cells, 24h); mechanism = proteasome-dependent degradation |
| Comparator Or Baseline | JH-VIII-49 (parent inhibitor): IC50 = 16 nM (biochemical CDK8 kinase assay) |
| Quantified Difference | 159 nM (degrader) vs. 16 nM (inhibitor) = ~10-fold difference in measured potency due to distinct assay readouts (degradation vs. enzymatic inhibition) |
| Conditions | Jurkat T-cell leukemia line; 1 μM treatment for 6-24 hours; proteasome-dependence verified |
Why This Matters
This head-to-head comparison with the parent inhibitor confirms that JH-XI-10-02 operates via degradation rather than occupancy, enabling procurement decisions based on whether experimental goals require protein elimination versus enzymatic inhibition alone.
- [1] Hatcher JM, Wang ES, Johannessen L, Kwiatkowski N, Sim T, Gray NS. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8. ACS Med Chem Lett. 2018;9(6):540-545. PMID: 29937979. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. JH-VIII-49 Ligand Page. Ligand ID: 9886. Potent and selective CDK8 inhibitor, IC50 = 16 nM. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. JH-XI-10-02 Ligand Page. Ligand ID: 9887. The kinase inhibitor portion is almost identical to JH-VIII-49. View Source
